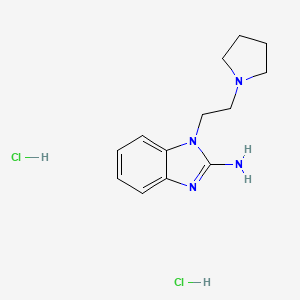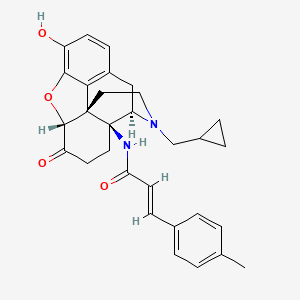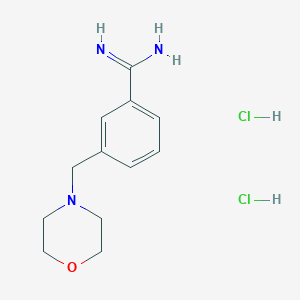
1-(2-Pyrrolidin-1-yl-ethyl)-1H-benzoimidazol-2-ylamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(2-Pyrrolidin-1-yl-ethyl)-1H-benzoimidazol-2-ylamine dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research
準備方法
The synthesis of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-benzoimidazol-2-ylamine dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzoimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the ethyl linker: The benzoimidazole intermediate is then alkylated using an appropriate ethylating agent, such as ethyl bromide, in the presence of a base.
Attachment of the pyrrolidine ring: The final step involves the nucleophilic substitution of the ethylated benzoimidazole with pyrrolidine, often facilitated by a polar aprotic solvent like dimethylformamide (DMF).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance yield and purity.
化学反応の分析
1-(2-Pyrrolidin-1-yl-ethyl)-1H-benzoimidazol-2-ylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include polar aprotic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2-Pyrrolidin-1-yl-ethyl)-1H-benzoimidazol-2-ylamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an antidepressant.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1-(2-Pyrrolidin-1-yl-ethyl)-1H-benzoimidazol-2-ylamine dihydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways.
類似化合物との比較
1-(2-Pyrrolidin-1-yl-ethyl)-1H-benzoimidazol-2-ylamine dihydrochloride can be compared with other similar compounds, such as:
1-(2-Pyrrolidin-1-yl-ethyl)-1H-indole-2-ylamine: This compound features an indole core instead of a benzoimidazole, leading to different biological activities and applications.
1-(2-Pyrrolidin-1-yl-ethyl)-1H-pyrrole-2-ylamine: The pyrrole core in this compound also results in distinct properties and uses.
1-(2-Pyrrolidin-1-yl-ethyl)-1H-imidazole-2-ylamine: The imidazole core provides unique chemical and biological characteristics.
The uniqueness of this compound lies in its specific structure, which imparts particular chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
CAS番号 |
435342-19-1 |
|---|---|
分子式 |
C13H19ClN4 |
分子量 |
266.77 g/mol |
IUPAC名 |
1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C13H18N4.ClH/c14-13-15-11-5-1-2-6-12(11)17(13)10-9-16-7-3-4-8-16;/h1-2,5-6H,3-4,7-10H2,(H2,14,15);1H |
InChIキー |
ABLYBPVKUQQXML-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCN2C3=CC=CC=C3N=C2N.Cl.Cl |
正規SMILES |
C1CCN(C1)CCN2C3=CC=CC=C3N=C2N.Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1462745.png)
![Methyl 3-[4-(chlorosulfonyl)phenoxy]propanoate](/img/structure/B1462748.png)
![6-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1462752.png)





![4-Chloro-2-(methoxymethyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B1462761.png)




![4-Propylfurano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1462767.png)
